Crotonaldehyde

描述

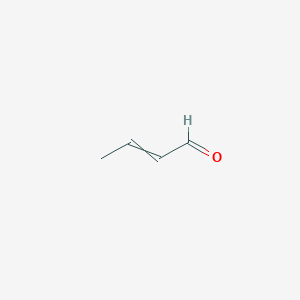

Structure

3D Structure

属性

Key on ui mechanism of action |

Crotonaldehyde, a highly electrophilic a, b-unsaturated aldehyde, is a ubiquitous environmental pollutant and a risk factor for multiple respiratory diseases. Crotonaldehyde is highly volatile and hydrophilic, so it is efficiently absorbed in the respiratory tract. Alveolar macrophages are major effector cells of the nonspecific host defence in the lung. The aim of this study was to investigate the molecular mechanisms and signaling pathways responsible for cell death of alveolar macrophage induced by crotonaldehyde. Our results show that crotonaldehyde induces apoptosis in alveolar macrophages, as indicated by phosphatidylserine externalization and DNA fragmentation. Pretreatment of alveolar macrophages with N-acetylcysteine, ascorbic acid, a-tocopherol, superoxide dismutase inhibited crotonaldehyde-induced apoptosis. Crotonaldehyde-induced apoptosis was characterized by ROS generation, GSH depletion, loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, caspase-3/7 and caspase-9 activation, elevation of intracellular Ca(2+) concentration and the increase of p53 expression. Furthermore, pretreatment with either p53 inhibitor pifithrin-a or calcium chelator BAPTA-AM effectively attenuated apoptosis induced by crotonaldehyde. Taken together, our results showed that crotonaldehyde induce apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways. These results would help to illustrate the mechanism of toxicity induced by crotonaldehyde and to look for a novel treatment for diseases induced by exposure to crotonaldehyde-rich pollutants such as cigarette smoke. |

|---|---|

CAS 编号 |

4170-30-3 |

分子式 |

C4H6O C4H6O CH3CH=CHCHO |

分子量 |

70.09 g/mol |

IUPAC 名称 |

but-2-enal |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3 |

InChI 键 |

MLUCVPSAIODCQM-UHFFFAOYSA-N |

杂质 |

2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% |

SMILES |

CC=CC=O |

手性 SMILES |

C/C=C/C=O |

规范 SMILES |

CC=CC=O |

沸点 |

219 °F at 760 mmHg (EPA, 1998) 102.2 °C 104 °C 219 °F |

颜色/形态 |

Water-white, mobile liquid Water-white to straw-colored liquid Water-white liquid. [Note: Turns pale-yellow on contact with air.] |

密度 |

0.853 at 68 °F (EPA, 1998) - Less dense than water; will float 0.853 at 20 °C/20 °C Relative density (water = 1): 0.85 0.87 |

闪点 |

55 °F (EPA, 1998) The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C 13 °C (55 °F) Closed cup 13 °C c.c. 55 °F 45 °F |

熔点 |

-105 °F (EPA, 1998) -69 °C -76.5 °C (trans), -69 °C (cis) -101 °F |

其他CAS编号 |

123-73-9 4170-30-3 |

物理描述 |

Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Liquid Water-white liquid with a suffocating odor; Note: Turns pale-yellow on contact with air; [NIOSH] COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR. Colorless to straw-colored liquid with a suffocating odor. Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.] |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

保质期 |

Turns to a pale yellow color in contact with light and air. Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Since the products of resinification & oxidation vary from yellow to dark brown, it is difficult to store crotonaldehyde without its becoming discolored. Stable under recommended storage conditions. Contains the following stabiliser(s): BHT (0.1 %) Water (1 %) Stable under recommended storage conditions. |

溶解度 |

less than 0.1 mg/mL at 65.3 °F (NTP, 1992) Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5; at 5 °C: 19.2 In water (g/100 g): 18.1 at 20 °C; 19.2 at 5 °C In water, 1.81X10+5 mg/L at 20 °C Soluble in chloroform; very soluble in ethanol, ethyl ether, acetone; miscible in benzene Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble) 18% |

同义词 |

2-Butenal; 1-Formylpropene; 2-Butenaldehyde; But-2-en-1-al; Crotonal; Crotonic Aldehyde; NSC 56354 |

蒸汽密度 |

2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 2.41 (Air = 1) Relative vapor density (air = 1): 2.41 2.41 |

蒸汽压力 |

19 mmHg at 68 °F (EPA, 1998) 30.0 [mmHg] 30 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 4.0 19 mmHg |

产品来源 |

United States |

Advanced Chemical Synthesis and Catalysis of Crotonaldehyde

Modern Industrial Production Methodologies

The industrial synthesis of crotonaldehyde (B89634) is primarily achieved through two main routes: the catalytic aldol (B89426) condensation of acetaldehyde (B116499) and the direct oxidation of butadiene.

Catalytic Aldol Condensation of Acetaldehyde

The most prevalent method for producing this compound involves the aldol condensation of acetaldehyde. nih.gov This process typically occurs in two steps: the condensation of acetaldehyde in a dilute sodium hydroxide (B78521) solution to form 3-hydroxybutyraldehyde, which is then dehydrated in a dilute acetic acid solution to yield this compound. google.com Traditional methods using strong inorganic bases like sodium hydroxide can lead to violent and difficult-to-control reactions, producing more byproducts and lowering the conversion rate of acetaldehyde. google.com

To overcome these challenges, research has focused on alternative catalysts. Organic amines, such as trimethylamine (B31210) and triethylamine, have been employed as catalysts for the aldol condensation, resulting in a milder, more controllable reaction with reduced byproducts. google.com Solid catalysts, which are easily separated from the product and reusable, offer significant environmental and cost advantages. google.com Various solid catalysts have been investigated, including:

Silica-supported alkali metal oxides : These have been studied for the vapor-phase condensation of acetaldehyde. google.com

Zeolites : HX, NaX, and KX zeolites have been used for the gas-phase reaction of acetaldehyde to produce this compound. google.com

Hydrotalcite catalysts : These have been shown to be effective for the liquid-phase aldol reaction of acetaldehyde. google.com

Supported molybdenum oxides (MoOx) : MoOx catalysts on supports like γ-Al2O3 and SiO2 are active and selective for the aldol condensation of acetaldehyde to this compound. The interaction between the MoOx and the support plays a crucial role in the catalyst's performance. osti.govresearchgate.net

CuMgAl layered double oxides : These catalysts, after calcination, have shown high activity and selectivity in the aldol condensation of acetaldehyde. acs.org

Anatase Titanium Dioxide (TiO2) : This material catalyzes the rapid and selective condensation of acetaldehyde to this compound. acs.org

Table 1: Catalyst Performance in Acetaldehyde Aldol Condensation

| Catalyst System | Support | Conversion (%) | Selectivity (%) | Reference |

| 15/CuMgAlO | - | 92.3 | 80.4 | acs.org |

| Houghite | - | 36.6 | 71.7 | google.com |

| NaX Zeolite | - | 28.6 | 60.6 | google.com |

| KX Zeolite | - | 30.6 | 55.2 | google.com |

| HX Zeolite | - | 25.9 | 46.6 | google.com |

Direct Oxidation of Butadiene

An alternative industrial route to this compound is the direct oxidation of 1,3-butadiene. nih.gov This process is typically catalyzed by palladium-based catalysts. nih.gov Research in this area has explored the use of various supported metal catalysts to improve efficiency and selectivity.

Novel Catalytic Approaches in this compound Synthesis

The development of novel catalysts is crucial for enhancing the efficiency and selectivity of this compound synthesis and its subsequent transformations.

Heterogeneous Catalysis for Selective Production

Heterogeneous catalysts are favored in industrial processes due to their ease of separation and potential for regeneration. In the context of this compound, research has focused on developing catalysts that can selectively hydrogenate the C=O bond to produce the valuable unsaturated alcohol, crotyl alcohol.

Noble metal catalysts, including platinum, gold, and iridium, have been extensively studied. magtech.com.cn For instance, iridium catalysts modified with metal oxides like molybdenum oxide (MoOx), tungsten oxide (WOx), and rhenium oxide (ReOx) have demonstrated enhanced activity and selectivity for the hydrogenation of this compound to crotyl alcohol. acs.orgresearchgate.net Specifically, an MoOx-modified Ir/SiO2 catalyst achieved a high yield of crotyl alcohol (90%) under mild conditions. acs.orgresearchgate.net

Non-noble metal catalysts, such as those based on cobalt and copper, are also being investigated as more cost-effective alternatives. magtech.com.cn

Single Atom Alloy Catalysts in Hydrogenation Processes

Single-atom alloy (SAA) catalysts represent a frontier in catalysis, offering maximum atom efficiency and unique catalytic properties. In the hydrogenation of this compound, SAA catalysts have shown significant promise.

Recyclable palladium-copper (PdCu) single atom alloys supported on alumina (B75360) (Al2O3) have been used for the selective hydrogenation of this compound. researchgate.netnih.gov By diluting the palladium content in the copper nanoparticles, the reaction activity can be accelerated, primarily leading to the formation of butanal at a significantly higher rate than with monometallic copper catalysts. researchgate.netnih.govmdpi.com

Theoretical studies combining density functional theory (DFT) calculations, active learning, and microkinetic simulations have been employed to design efficient SAA catalysts. nih.gov These studies identified a titanium-gold (Ti1Au) SAA as having excellent selectivity for activating the C=O bond in this compound, predicting nearly 100% conversion to crotyl alcohol. nih.gov Furthermore, single rhodium atoms anchored on molybdenum disulfide (MoS2) sheets have been reported to convert this compound to crotyl alcohol with 100% selectivity due to a steric confinement effect. acs.org

Table 2: Performance of Single Atom Alloy Catalysts in this compound Hydrogenation

| Catalyst System | Support | Primary Product | Key Finding | Reference |

| PdCu SAA | Al2O3 | Butanal | Accelerated reaction activity compared to monometallic catalysts. researchgate.netnih.govmdpi.com | researchgate.netnih.govmdpi.com |

| Ti1Au SAA | - | Crotyl Alcohol | Predicted nearly 100% conversion and high selectivity. nih.gov | nih.gov |

| Rh1/MoS2 | - | Crotyl Alcohol | Achieved 100% selectivity due to steric confinement. acs.org | acs.org |

Continuous Flow Synthesis Technologies for this compound and Derivatives

Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better process control, and straightforward scalability. mdpi.comrsc.orgunina.it These benefits are particularly relevant for reactions involving hazardous reagents or intermediates.

The application of continuous flow technology to the synthesis of this compound derivatives is an active area of research. For instance, a continuous-flow process has been developed for the oxidation of this compound to crotonic acid using air. acs.org This method provides higher yields and shorter residence times compared to batch processes, with the potential for industrial-scale production. acs.org

Flow chemistry has also been instrumental in discovering new reactions and optimizing existing ones. rsc.orgunina.it The ability to precisely control reaction parameters in a continuous flow reactor allows for the exploration of reaction conditions that are difficult to achieve in batch, leading to improved yields and selectivities. mdpi.com The integration of continuous flow with biocatalysis is also a promising area, enabling enzymatic reactions to be performed more efficiently and for longer durations. nih.gov

Mechanism of Reaction Pathways in this compound Formation

The formation of this compound predominantly occurs through the aldol condensation of acetaldehyde. wikipedia.orgrsc.org This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.org The process can be catalyzed by various substances, including bases, acids, and solid catalysts. nih.govosti.govresearchgate.net

The fundamental mechanism involves the reaction of two carbonyl-containing molecules to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol addition product. wikipedia.org This intermediate can then undergo dehydration, typically upon heating, to yield a conjugated enone, which in the case of acetaldehyde self-condensation, is this compound. tutoroot.commasterorganicchemistry.com

Base-Catalyzed Aldol Condensation:

In a base-catalyzed mechanism, a strong base, such as hydroxide, abstracts an acidic α-hydrogen from an acetaldehyde molecule. This deprotonation results in the formation of a resonance-stabilized enolate ion. wikipedia.orgtutoroot.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetaldehyde molecule. wikipedia.org This step forms a new carbon-carbon bond and leads to an alkoxide intermediate, which is subsequently protonated by a water molecule to form 3-hydroxybutanal (acetaldol). tutoroot.com The catalyst is regenerated in this process. Upon heating, the 3-hydroxybutanal readily dehydrates, eliminating a water molecule to form the stable, conjugated this compound. tutoroot.com

Acid-Catalyzed Aldol Condensation:

Under acidic conditions, the reaction proceeds via an enol intermediate. The acid catalyst protonates the carbonyl oxygen of an acetaldehyde molecule, increasing its electrophilicity. A second acetaldehyde molecule, in its enol form, then acts as a nucleophile and attacks the protonated carbonyl carbon. Following deprotonation, the aldol addition product, 3-hydroxybutanal, is formed. Subsequent dehydration under acidic conditions occurs via an E1 mechanism to produce this compound. wikipedia.org

Catalysis by Solid Catalysts:

Various solid materials can also catalyze the formation of this compound from acetaldehyde. These include metal oxides like ceria (CeO₂), titania (TiO₂), alumina (Al₂O₃), and supported molybdenum oxides. osti.govacs.orgacs.org The reaction on these surfaces often involves Lewis acid and base sites. For instance, on ceria, the reaction is proposed to proceed via the enolization of acetaldehyde, followed by C-C coupling and subsequent dehydration of the 3-hydroxybutanal intermediate. acs.org Studies on magnesia and zirconia supported on silica (B1680970) have indicated the significant role of Lewis acid sites in catalyzing the acetaldehyde condensation to this compound. researchgate.net

A proposed mechanism on TiO₂ suggests that acetaldehyde molecules condense to form this compound, which is facilitated by the decomposition of ICH₂CH₂O⁻ to form acetaldehyde as an intermediate. acs.org Research on La₀.₇Sr₀.₃MnO₃-ₓ catalysts has explored the C-C coupling that leads to this compound, suggesting an enolate-based mechanism where enolates are formed from acetaldehyde by the abstraction of a hydrogen atom. osti.gov

Alternative and Competing Pathways:

While the aldol condensation of acetaldehyde is the primary route, other pathways and side reactions can occur. For example, in the presence of certain catalysts and reactants, this compound can be an intermediate in the formation of other chemicals. In the steam reforming of ethanol (B145695) over La₀.₇Sr₀.₃MnO₃-ₓ catalysts, this compound is a C4 product alongside the C3 product, acetone (B3395972). osti.gov The presence of water appears to favor acetone formation over this compound. osti.gov

Furthermore, in the context of biological systems, proline amide has been shown to catalyze the aldol condensation of acetaldehyde to this compound under physiologically relevant conditions, suggesting a plausible mechanism for its formation in cells after ethanol exposure. nih.gov

The table below summarizes key aspects of different catalytic pathways for this compound formation.

| Catalyst Type | Key Mechanistic Features | Intermediate(s) | Reference(s) |

| Base | Abstraction of α-hydrogen to form an enolate ion. | Enolate ion, 3-hydroxybutanal (acetaldol) | tutoroot.com, wikipedia.org |

| Acid | Formation of an enol intermediate. | Enol, 3-hydroxybutanal (acetaldol) | wikipedia.org |

| Solid Oxides (e.g., CeO₂, TiO₂, Al₂O₃) | Involves Lewis acid and/or base sites for enolization and C-C coupling. | Enolate/Enol, 3-hydroxybutanal | acs.org, acs.org, osti.gov |

| Proline Amide | Organocatalysis under physiological conditions. | Not explicitly detailed | nih.gov |

Sophisticated Analytical Methodologies for Crotonaldehyde Detection

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for the analysis of crotonaldehyde (B89634), providing the necessary separation from interfering compounds present in various samples. Gas and liquid chromatography are the most prevalently used techniques, often requiring a derivatization step to enhance the analyte's stability and detectability.

Gas chromatography (GC) is a frequently employed method for the identification and determination of this compound. nih.gov For volatile aldehydes like this compound, direct analysis is possible, often in combination with headspace extraction. researchgate.net However, to improve stability, volatility, and detection sensitivity, derivatization is a common strategy. researchgate.netmdpi.com

Several derivatization reagents are used. One approach involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by analysis using high-resolution capillary GC. nih.goviarc.fr This method has been successfully applied to environmental samples, including drinking water and e-cigarette aerosols. nih.govcoresta.org Another technique uses O-benzyloxime derivatization followed by bromination, which is then analyzed by GC with an electron-capture detector (GC-ECD). psu.edursc.orgrsc.org This method was found to be effective for the simultaneous and sensitive determination of acrolein and this compound in automobile exhaust. psu.edursc.orgrsc.org For screening purposes in air samples, this compound can be collected on a sorbent tube containing 2-(hydroxymethyl)piperidine on XAD-2, with subsequent analysis by GC with a nitrogen-phosphorus detector or mass spectrometry. cdc.gov

Table 1: Examples of Gas Chromatography (GC) Methods for this compound Analysis

| Method | Derivatizing Agent | Detector | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Capillary GC | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Electron Capture Detector (ECD) / Mass Spectrometry (MS) | Drinking Water | Detection limits of 1.2 µg/L (GC-ECD) and 11.2 µg/L (GC-MS) were achieved. | nih.goviarc.fr |

| Capillary GC | O-benzyloxime (followed by bromination) | Electron Capture Detector (ECD) | Automobile Exhaust | Method is selective and sensitive for simultaneous determination of acrolein and this compound. | psu.edursc.orgrsc.org |

| GC | 2-(hydroxymethyl)piperidine (on XAD-2) | Nitrogen-Phosphorus Detector (NPD) / MS | Air (Screening) | Serves as a screening technique; confirmation by GC/MS is recommended. | cdc.gov |

| GC-MS | o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) | Mass Spectrometry (MS) | E-liquids & E-aerosols | Method validated for this compound and other carbonyls with recoveries from 82% to 117%. | coresta.org |

High-Performance Liquid Chromatography (HPLC) is a robust technique for this compound analysis, particularly when dealing with less volatile derivatives. rsc.org The most common approach involves derivatizing this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH). rsc.orgepa.govosha.gov This reaction produces a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by a UV-Vis detector, typically at a wavelength of 360 nm. epa.govosha.gov

This method is widely adopted by regulatory agencies for monitoring this compound in various matrices. For instance, air samples can be collected by drawing air through glass fiber filters coated with DNPH and phosphoric acid. osha.govkeikaventures.com The resulting derivatives are then extracted with a solvent like acetonitrile (B52724) and analyzed by reversed-phase HPLC. iarc.frosha.govkeikaventures.com This derivatization strategy is also applied to the analysis of this compound in mainstream cigarette smoke and heated tobacco products. coresta.orgroyalsocietypublishing.org The analysis typically reveals two peaks for the this compound-DNPH derivative, the sum of which is used for quantification. osha.gov

Table 2: High-Performance Liquid Chromatography (HPLC) for this compound-DNPH Derivative Analysis

| Parameter | Condition | Reference(s) |

|---|---|---|

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | epa.govosha.gov |

| Sample Collection | DNPH-coated glass fiber filters or silica (B1680970) cartridges | osha.govkeikaventures.comnih.gov |

| Extraction Solvent | Acetonitrile | osha.govroyalsocietypublishing.org |

| Chromatography | Reversed-Phase HPLC | iarc.frsielc.com |

| Column Examples | DuPont Zorbax CN, J.T. Baker Bakerbond CN | osha.gov |

| Detection | UV-Vis Detector | epa.govosha.gov |

| Detection Wavelength | 360 nm | epa.gov |

Mass Spectrometry-Based Detection Strategies

Mass spectrometry (MS) offers superior selectivity and sensitivity compared to other detectors, making it invaluable for the definitive identification and quantification of this compound, especially at trace levels and in complex samples. mdpi.com It is commonly coupled with either gas or liquid chromatography.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for the analysis of this compound. nih.gov This technique can be used with or without derivatization. mdpi.com Headspace GC-MS allows for the direct analysis of volatile this compound without chemical modification, a method applied to determine its concentration in the gas phase of mainstream cigarette smoke. researchgate.netnih.gov This direct approach avoids potential side reactions associated with derivatization. nih.gov

Alternatively, derivatization methods are used to enhance analytical performance. A common method involves derivatization with PFBHA, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govcoresta.org This has been used for analyzing carbonyls in e-cigarette aerosols and environmental samples. nih.govcoresta.org Another approach uses DNPH derivatization prior to GC-MS analysis, which has been optimized to identify various isomeric carbonyls in cigarette smoke. researchgate.net Automated methods using solid-phase microextraction (SPME) coupled with GC-MS have also been developed for analyzing aldehydes in biological samples like serum. cdc.gov

Table 3: Selected GC-MS Methods for this compound Analysis

| Method | Sample Preparation | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| Headspace GC-MS | Direct analysis, no derivatization. Methanol extraction. | Cigarette Smoke (Gas Phase) | A sensitive method that avoids derivatization issues. LOD for this compound was 0.12 µg/cigarette. | researchgate.netnih.gov |

| GC-MS | Derivatization with PFBHA. | E-aerosols, E-liquids | Good linearity (R² > 0.99), accuracy, and precision for this compound and other carbonyls. | coresta.org |

| GC-MS | Derivatization with DNPH on collection pads. | Cigarette Smoke | Improved method allowing separation of C4, C5, and C6 isomeric carbonyls. | researchgate.net |

| SPME-GC-HRMS | SPME capture from headspace after acid hydrolysis of protein adducts. | Human Serum | Automated method to quantify trace levels of 12 aldehydes with low parts-per-trillion detection limits. | cdc.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), is exceptionally well-suited for analyzing this compound in complex biological and environmental matrices. rsc.org The high specificity of LC-MS/MS, often employing selected reaction monitoring (SRM), allows for accurate quantification even in the presence of significant matrix interference. nih.govresearchgate.net

This technique has been instrumental in quantifying this compound-derived DNA adducts in human tissues. nih.govresearchgate.net In one such study, a method was developed to measure 1,N2-propanodeoxyguanosine adducts in DNA from human liver and lung tissues, achieving a detection limit of approximately 1 adduct per 10⁹ normal nucleosides. nih.gov LC-MS/MS methods have also been developed for the simultaneous measurement of this compound and other aldehydes in animal feed, with recovery rates for this compound ranging from 86% to 109%. nih.gov Furthermore, LC-MS/MS is used to quantify harmful carbonyls, including this compound, in the aerosol generated from e-cigarette products after derivatization with DNPH. coresta.orgcoresta.orgnih.gov

Table 4: Applications of LC-MS/MS for this compound Detection in Complex Matrices

| Analyte | Matrix | Methodology | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound-dGuo Adducts | Human DNA (Liver, Lung) | SPE enrichment, LC-ESI-MS/MS with SRM. | Highly sensitive and specific quantification (LOD: 4 fmol/µmol dGuo). | nih.govresearchgate.net |

| This compound | Animal Feed | LC-MS/MS | Simultaneous measurement of eight aldehydes with good accuracy and recovery (86-109%). | nih.gov |

| This compound (as DNPH derivative) | E-cigarette Aerosol | HPLC-MS/MS | Quantitative method with an LOD of 0.00125 µg on-cartridge. | nih.gov |

| This compound (as DNPH derivative) | Gas Vapour Phase (from tobacco products) | LC-MS/MS | LOD and LOQ were 0.03 µg/mL and 0.1 µg/mL, respectively. | coresta.org |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has emerged as a high-throughput screening technique for this compound analysis. rsc.org This method is noted for its speed, simplicity, and low sample consumption. rsc.org A novel application involves using magnetic graphene as both an adsorbent for sample enrichment and a matrix for the MALDI-TOF-MS analysis of this compound in saliva. rsc.orgresearchgate.netrsc.org

In this method, this compound in a saliva sample is first derivatized with 2,4-dinitrophenylhydrazine (DNPH). rsc.orgresearchgate.netrsc.org The resulting derivative is then selectively enriched using magnetic graphene via a magnetic solid-phase extraction process. rsc.org The magnetic graphene, with the adsorbed analyte, is then directly used as the matrix for MALDI-TOF-MS detection. rsc.orgresearchgate.net The large surface area and favorable interaction properties of magnetic graphene allow for satisfactory enrichment and ionization, enabling sensitive detection of the this compound derivative even at low concentrations. rsc.orgresearchgate.netrsc.org This integrated approach simplifies the analytical workflow, making it rapid and efficient for screening biological samples. rsc.org

Table 5: MALDI-TOF-MS Method for this compound Detection

| Parameter | Description | Reference(s) |

|---|---|---|

| Technique | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) | rsc.orgresearchgate.net |

| Matrix / Adsorbent | Magnetic Graphene | rsc.orgresearchgate.netrsc.org |

| Sample Type | Saliva | rsc.orgresearchgate.netrsc.org |

| Preparation | Derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by magnetic solid-phase extraction. | rsc.orgresearchgate.netrsc.org |

| Advantages | Simple, rapid, sensitive, high-throughput, combines enrichment and measurement. | rsc.org |

| Detection | This compound derivatives detected as [M+Na]⁺ ions. | rsc.org |

Derivatization Techniques for Enhanced Detection Sensitivity

Derivatization is a common strategy to improve the analytical characteristics of this compound. This process involves reacting the aldehyde with a specific reagent to form a more stable, less volatile, and more easily detectable derivative.

A widely employed method for the determination of this compound and other carbonyl compounds involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). osha.govepa.govlcms.cz This reaction produces a stable this compound-DNPH derivative, which can be readily analyzed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. osha.govhitachi-hightech.com The DNPH method is noted for providing good sensitivity and resolution of the this compound hydrazone. nih.gov

The general procedure involves drawing an air sample through a sorbent tube or filter coated with acidified DNPH. osha.govhitachi-hightech.comkeikaventures.com The collected derivative is then extracted with a solvent like acetonitrile and analyzed. osha.govhitachi-hightech.comkeikaventures.com The analysis by HPLC typically shows two peaks for the this compound-DNPH derivative, the sum of which is used for quantification. osha.gov This technique is applicable to various matrices, including air, water, and soil. epa.gov To ensure accurate results, it is often necessary to purify the DNPH reagent to remove carbonyl impurities. epa.govjst.go.jp

Table 1: HPLC Conditions for this compound-DNPH Analysis

| Parameter | Condition | Source |

| Column | C18 (e.g., HITACHI LaChrom C18, Ascentis® Express C18) | hitachi-hightech.comsigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 60:40 v/v) | hitachi-hightech.comsigmaaldrich.com |

| Flow Rate | 1.0 - 2.0 mL/min | hitachi-hightech.comsigmaaldrich.com |

| Detection | UV at 360 nm | hitachi-hightech.comsigmaaldrich.com |

| Column Temperature | 40°C | hitachi-hightech.com |

Another sensitive method for this compound detection is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orguw.edu.pl This reaction forms this compound-oxime derivatives that are highly responsive to electron capture detection (ECD) and are well-suited for analysis by gas chromatography (GC). epa.govaccustandard.com The PFBHA method is particularly useful for analyzing low concentrations of carbonyl compounds in various samples, including drinking water, air, and e-cigarette aerosols. epa.govusra.educoresta.orgepa.gov

The derivatization efficiency is influenced by factors such as pH, temperature, and reaction time. epa.gov The process typically involves reacting the sample with PFBHA, followed by extraction of the derivatives with an organic solvent like hexane. accustandard.comcoresta.org Analysis by GC often results in the formation of two isomers (E and Z) for the this compound derivative. epa.gov This technique offers the advantage of targeting carbonyl compounds specifically and often requires minimal sample cleanup. usra.edu

Table 2: GC Conditions for this compound-PFBHA Analysis

| Parameter | Condition | Source |

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | coresta.orgiarc.fr |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Electron Capture Detection (GC-ECD) | accustandard.comcoresta.orgiarc.fr |

| Extraction Solvent | Hexane or Toluene | coresta.orgcoresta.org |

| Derivatization Time | Can be up to 24 hours at room temperature | usra.educoresta.org |

For specific applications, such as the analysis of automobile exhaust, a method involving the formation of O-benzyloxime derivatives of this compound has been developed. nih.goviarc.fr This technique involves a subsequent bromination of the derivatives, which are then analyzed by gas chromatography with electron capture detection (GC-ECD). nih.goviarc.fr This multi-step process enhances the sensitivity and allows for the determination of this compound in complex mixtures like vehicle emissions.

Biomarker-Based Quantification in Biological Matrices

To assess human exposure to this compound, researchers often turn to the quantification of its metabolites and adducts in biological samples. These biomarkers provide an integrated measure of exposure from various sources over time.

A primary method for biomonitoring this compound exposure is the analysis of its urinary metabolites. nih.govnih.gov The major metabolite, N-acetyl-S-(3-hydroxy-1-methylpropyl)-L-cysteine, also known as 3-hydroxy-1-methylpropylmercapturic acid (HPMMA), is a reliable biomarker. nih.govplos.orgescholarship.org Urinary HPMMA levels are proportional to this compound exposure, and significantly higher levels are found in smokers compared to non-smokers. nih.govtandfonline.comtaylorandfrancis.com

The analysis of HPMMA is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. nih.gov This metabolite is formed through the conjugation of this compound with glutathione (B108866), followed by metabolic processing and excretion in the urine. plos.org

Table 3: Urinary this compound Metabolite Levels in Smokers

| Metabolite | Population | Mean Level (μg/g creatinine) | Source |

| HPMMA | 20 Smokers | 1857 ± 1379 | taylorandfrancis.com |

Note: HPMMA is also referred to as N-acetyl-S-(3-hydroxy-1-methylpropyl)-L-cysteine.

This compound is a reactive electrophile that can form adducts with cellular macromolecules like proteins and DNA. nih.govnih.gov These adducts can serve as biomarkers of exposure and potential indicators of carcinogenic risk. nih.gov

This compound reacts with proteins, particularly with lysine (B10760008) and histidine residues, to form various adducts. nih.gov Methods have been developed to quantify these protein adducts in biological samples such as serum. cdc.gov One approach involves the acid hydrolysis of Schiff base protein adducts to release the free aldehyde, which is then analyzed. cdc.gov

Furthermore, this compound reacts with deoxyguanosine in DNA to form cyclic 1,N2-propanodeoxyguanosine adducts. nih.govindustrialchemicals.gov.aunih.govacs.org These DNA adducts have been detected in human tissues, including the liver and lungs, using sensitive techniques like 32P-postlabelling and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.govacs.org The presence of these adducts is considered a marker for the initiation of cancer cells and can be used for effect monitoring. nih.gov

Environmental Occurrence and Exposure Dynamics of Crotonaldehyde

Endogenous Formation and Biological Presence

Crotonaldehyde (B89634) is formed endogenously within the human body through several metabolic processes, most notably lipid peroxidation. industrialchemicals.gov.au Lipid peroxidation, a consequence of oxidative stress, involves the degradation of lipids, particularly polyunsaturated fatty acids, which results in the formation of various reactive aldehydes, including this compound. nih.govacs.orgtandfonline.com This process is a potential pathway for the in vivo formation of this compound and other 2-alkenals. nih.gov The metal-catalyzed oxidation of polyunsaturated fatty acids has been shown to increase the formation of these aldehydes. nih.gov this compound is considered a representative carcinogenic aldehyde formed through lipid peroxidation. jaica.com

This compound has been detected in various human biological materials. It is found in human milk and can be formed endogenously in both humans and animals. industrialchemicals.gov.au Due to its reactive nature, this compound interacts with biological macromolecules, forming adducts. acs.org It preferentially reacts with lysine (B10760008) and histidine residues in proteins. nih.gov

This compound reacts with deoxyguanosine in DNA to create 1,N²-propanodeoxyguanosine adducts. acs.orgnih.gov These specific DNA adducts have been identified in human lung tissues. nih.gov The presence of these adducts indicates exposure and metabolic processing of this compound within the body. acs.org To assess exposure, a urinary metabolite, N-acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (HPMM), is used as a biomarker. nih.gov One study noted that the concentration of this compound in the plasma of healthy individuals was 524.1 ± 341.1 pmol/mL. taylorandfrancis.com

Natural Environmental Sources and Emissions

This compound is released into the atmosphere from natural biogenic sources. iarc.frnih.gov It has been identified in the emissions from the Chinese arbor vitae plant. iarc.frnih.gov Emissions have also been detected from various types of forests. Studies in Europe have measured this compound in biogenic emissions from pine and deciduous forests. iarc.frnih.gov Other plants known to release this compound include beech, hornbeam, and oak. researchgate.net Even remote, high-altitude areas with sparse vegetation, such as in Nepal, have shown detectable levels of atmospheric this compound. iarc.frnih.gov

| Source | Reported Concentration / Emission Rate | Location/Context | Reference |

|---|---|---|---|

| Pine Forests | 0.19 µg/m³ | Europe | iarc.frnih.gov |

| Deciduous Forests | 0.49 µg/m³ | Europe | iarc.frnih.gov |

| Remote, High-Altitude Areas | 0.24–3.32 µg/m³ | Nepal | iarc.frnih.gov |

| Chinese arbor vitae | Detected in emissions | General | iarc.frnih.gov |

| Beech, Hornbeam, Oak | Detected in emissions | General | researchgate.net |

In addition to plant-based emissions, this compound is also released from geological sources. It has been detected in gases that are emitted from volcanoes. iarc.frnih.gov Volcanic activity introduces a variety of substances into the atmosphere, including this compound. iarc.frregulations.gov These emissions occur both during active eruptions and through the continuous release of gases from underground magma via vents and porous rock. climate.govcivildefence.govt.nz

This compound occurs naturally in a wide variety of foods and beverages, although typically at low concentrations. industrialchemicals.gov.auiarc.frnih.gov Its presence has been confirmed in meats, fish, fruits, and vegetables. taylorandfrancis.comaacrjournals.org It is also found in dairy products like cheese and milk, as well as in bread. nih.gov Alcoholic beverages, including beer, wine, and various liquors, also contain this compound. nih.govaacrjournals.org

| Food/Beverage Category | Item | Concentration Range | Reference |

|---|---|---|---|

| Fruits & Vegetables | Apples, Guavas, Grapes, Strawberries, Tomatoes | < 0.01 ppm (mg/kg) | nih.gov |

| General Fruits and Vegetables | 1–100 µg/kg | aacrjournals.org | |

| Cabbage, Cauliflower, Brussels Sprouts | 0.02–0.1 ppm | nih.gov | |

| Carrots, Celery Leaves | 0.02–0.1 ppm | nih.gov | |

| Rice Seeds | ~2–5 ng/g | iarc.fr | |

| Meat & Fish | Meat, Fish | 0–0.04 ppm | nih.gov |

| Meat | 10–270 µg/kg | aacrjournals.org | |

| Fish | 71–1000 µg/kg | aacrjournals.org | |

| Dairy & Baked Goods | Bread, Cheese, Milk | 0–0.04 ppm | nih.gov |

| Beef Fat (heated) | Detected | nih.gov | |

| Beverages | Beer | 0–0.04 ppm | nih.gov |

| Wine | 0–0.7 ppm (up to 1.24 mg/L) | nih.govaacrjournals.org | |

| Liquors (e.g., Whisky) | < 0.02–0.21 ppm (30–210 µg/L) | nih.govaacrjournals.org |

Anthropogenic Sources and Exposure Pathways

This compound is introduced into the environment from various human-related activities. The primary routes of general population exposure are through the inhalation of air contaminated by combustion by-products. cdc.govcdc.gov Occupational exposures also represent a significant pathway in industrial settings. cdc.govcdc.gov

This compound is a common product of incomplete combustion of organic materials. nih.govindustrialchemicals.gov.auplos.org Consequently, it is a notable component of tobacco smoke, vehicle emissions, and smoke from burning wood. cdc.govindustrialchemicals.gov.autexas.govomanchem.comnih.gov

Tobacco Smoke : Cigarette smoke is considered a primary source of this compound exposure for the general population. rivm.nlnih.gov The amount can range from 1 to 53 micrograms per cigarette, varying by brand and smoking protocol. nih.gov DNA adducts of this compound have been found in higher concentrations in the buccal cells of smokers compared to non-smokers. nih.gov It is one of the most abundant α,β-unsaturated aldehydes in cigarette smoke, along with acrolein. industrialchemicals.gov.au

Vehicle Exhaust : Emissions from gasoline, diesel, and jet engines are significant sources of atmospheric this compound. cdc.govtexas.govnih.gov It has been detected in the exhaust from gasoline engines at concentrations ranging from 0.09 to 1.33 ppm. nih.gov For diesel engines, reported emissions include 0.01–0.04 ppm and 0.42 mg/kW h. nih.gov

Wood Burning : The combustion of wood, such as in fireplaces, contributes to this compound emissions, with reported levels of 6–116 mg per kg of wood burned. nih.gov It is also formed during the burning of other materials like polymers, paper, cotton, and plastics. texas.govnih.govcdc.gov

Table 1: this compound Concentrations in Various Combustion Sources

| Source | Reported Concentration/Emission Rate | Reference |

|---|---|---|

| Cigarette Smoke | 10–228 µg/cigarette | nih.gov |

| Gasoline Engine Exhaust | 0.09–1.33 ppm | nih.gov |

| Diesel Engine Exhaust | 0.01–0.04 ppm | nih.gov |

| Wood-burning Fireplaces | 6–116 mg/kg of wood | nih.gov |

| Jet Engine Emissions (idling) | 0.35–0.98 ppm | nih.gov |

In industrial contexts, this compound is primarily used as an intermediate in chemical synthesis. prevor.comnih.gov Its main application is in the manufacturing of sorbic acid, a food preservative. nih.govcdc.govswedishmatch.comcelanese.com It was previously used in large quantities to produce n-butanol. cdc.goviarc.fr Other industrial uses include the synthesis of crotonic acid, 3-methoxybutanol, quinaldine, thiophenes, and pyridines. texas.govnih.gov It also finds application in the preparation of rubber accelerators, in leather tanning, as a warning agent in fuel gases, and as a stabilizer for tetraethyl-lead. nih.govindustrialchemicals.gov.auomanchem.comnih.gov

Occupational exposure can occur via inhalation of vapors or skin contact in facilities where this compound is produced or used. cdc.govindustrialchemicals.gov.au This includes workers involved in its synthesis, formulation of products containing it, quality control, and equipment maintenance. industrialchemicals.gov.au In a chemical plant, general air samples showed concentrations up to 3.2 mg/m³, while personal samples measured 1.9 and 2.1 mg/m³. iarc.fr In a German factory producing aldehydes, concentrations of 1-7 mg/m³ were detected. iarc.fr

Table 2: Occupational Exposure Limits for this compound

| Organization | Limit | Notes | Reference |

|---|---|---|---|

| OSHA (USA) | 2 ppm (Permissible Exposure Limit - PEL) | 8-hour time-weighted average | nj.gov |

| NIOSH (USA) | 2 ppm (Recommended Exposure Limit - REL) | 10-hour time-weighted average | nj.gov |

| ACGIH (USA) | 0.3 ppm (Threshold Limit Value - TLV) | Ceiling value, should not be exceeded at any time | nj.gov |

This compound occurs naturally in a variety of foods and beverages at low concentrations. industrialchemicals.gov.auswedishmatch.com It has been identified in fruits like apples and tomatoes, vegetables such as carrots and cabbage, as well as in meat, fish, bread, cheese, milk, beer, and wine. texas.govnih.gov Concentrations in these food items are typically low, often below 0.1 ppm. nih.gov

A significant source of this compound in the diet is the thermal degradation of fats and oils during cooking. nih.goviarc.fr The heating of cooking oils, particularly those rich in polyunsaturated fatty acids, leads to the formation of various aldehydes, including this compound. acs.orgudayton.edu The amount formed is dependent on the type of oil, temperature, and duration of heating. acs.orgresearchgate.net For example, after heating for 24 hours at 180°C, linseed oil was found to contain 33.9–34.4 mg/kg of this compound, while coconut oil contained only 0.29–0.32 mg/kg. acs.org Studies have also quantified this compound in fried foods, such as potato chips (12 to 25 μg/kg) and donuts (8 to 19 μg/kg), with the concentration varying based on the frying oil used. acs.org

Table 3: this compound Content in Selected Foods and Heated Oils

| Food/Oil | Condition | Concentration | Reference |

|---|---|---|---|

| Fruits (e.g., apples, grapes) | Natural occurrence | < 0.01 mg/kg | nih.gov |

| Vegetables (e.g., cabbage, carrots) | Natural occurrence | 0.02–0.1 mg/kg | nih.gov |

| Meat, Fish, Beer | Natural occurrence | 0–0.04 mg/kg | nih.gov |

| Wine | Natural occurrence | 0–0.7 mg/kg | nih.gov |

| Linseed Oil | Heated at 180°C for 24h | 33.9–34.4 mg/kg | acs.org |

| Rapeseed Oil | Heated at 180°C for 24h | 12.3 mg/kg | acs.org |

| Coconut Oil | Heated at 180°C for 24h | 0.29–0.32 mg/kg | acs.org |

| Potato Chips | Fried | 12-25 µg/kg | acs.org |

| Donuts | Fried | 8-19 µg/kg | acs.org |

Environmental Distribution and Compartmentalization

Once released into the environment, this compound's distribution is governed by its physical and chemical properties.

Atmosphere : In the air, this compound exists entirely in the vapor phase. cdc.gov It is degraded rapidly by reacting with photochemically produced hydroxyl radicals and other substances commonly found in the air, limiting its persistence to several hours. cdc.gov

Water : this compound can evaporate from water surfaces. cdc.gov It is considered very toxic to aquatic organisms. inchem.org Its distribution in aqueous environments can be influenced by the presence of surfactants, which can form micelles that act as a pseudocellular organic environment, favoring the compartmentalization of reagents like this compound. researchgate.netdntb.gov.ua

Soil and Groundwater : Due to its high mobility and low tendency to adsorb to soil particles, this compound, if released to soil, can migrate through the soil profile and potentially contaminate groundwater. cdc.gov It can also evaporate from soil surfaces or be broken down by soil bacteria. cdc.gov

Bioconcentration : this compound does not accumulate in the food chain. cdc.gov It has been detected in human milk, which may suggest it is fat-soluble and can be distributed to areas with high-fat content, though specific exposure data was not correlated. epa.gov

Mechanistic Studies of Crotonaldehyde Induced Toxicity

Molecular Interactions and Cellular Damage Pathways

The toxicity of crotonaldehyde (B89634) is largely attributed to its ability to interact with and modify essential biological molecules, leading to a cascade of cellular damage.

This compound is an electrophilic compound, meaning it readily reacts with nucleophiles, which are electron-rich molecules. nih.gov Within a biological system, the side chains of amino acids such as cysteine (containing a thiol group), histidine, and lysine (B10760008) are primary targets for electrophilic attack by this compound. nih.govnih.gov The sulfhydryl group of cysteine is a particularly potent nucleophile, especially in its ionized thiolate form, and reacts readily with soft electrophiles like this compound. nih.govresearchgate.net These reactions typically occur via Michael addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated aldehyde. nih.gov This covalent modification of proteins can alter their structure and function, leading to cellular dysfunction. nih.gov For instance, this compound has been shown to react preferentially with lysine and histidine residues in bovine serum albumin. nih.gov

Glutathione (B108866) (GSH), a tripeptide containing a cysteine residue, is a major intracellular antioxidant and plays a crucial role in detoxifying electrophilic compounds. nih.govfrontiersin.org this compound reacts with glutathione, leading to the depletion of its intracellular reserves. nih.govnih.gov This depletion compromises the cell's antioxidant defense system, making it more susceptible to oxidative damage. frontiersin.org Studies have shown that exposure to this compound causes a dose-dependent decrease in intracellular reduced glutathione levels in human bronchial epithelial cells. nih.gov In adult rat lung alveolar cells, the effective concentration (EC50) for 50% intracellular glutathione depletion after a 20-minute exposure to this compound was estimated to be 130 μM. nih.gov The depletion of hepatic glutathione has also been observed in rats following acute intraperitoneal administration of this compound. nih.gov

By depleting glutathione reserves and reacting with other antioxidant molecules, this compound disrupts the cellular redox balance, leading to oxidative stress. nih.govtaylorandfrancis.com Oxidative stress is characterized by an accumulation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. researchgate.netmdpi.com These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA. mdpi.comnih.gov Research has demonstrated that this compound induces an increase in reactive oxygen species in a dose-dependent manner in human bronchial epithelial cells. nih.gov The accumulation of ROS can further propagate cellular damage and contribute to the toxic effects of this compound. taylorandfrancis.comnih.gov

Protein carbonylation is an irreversible form of protein oxidation that involves the introduction of carbonyl groups (aldehydes and ketones) into protein side chains. nih.govmdpi.com This modification can be induced by direct attack of ROS on amino acid residues or by the adduction of reactive aldehydes, like this compound, to proteins. mdpi.comfrontiersin.org Protein carbonylation can lead to a loss of protein function and is often a marker of oxidative stress-induced damage. nih.govembopress.org Carbonylated proteins are often targeted for degradation by the proteasome. mdpi.comembopress.org

This compound can also directly inhibit the activity of various enzymes. This inhibition can occur through the covalent modification of critical amino acid residues in the enzyme's active site. For example, aldehyde dehydrogenases (ALDHs), which are responsible for metabolizing aldehydes, can be inhibited by this compound. This inhibition can lead to the accumulation of toxic aldehydes within the cell. Similarly, cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds, can also be targets of this compound-induced inhibition.

| Enzyme/Process | Effect of this compound | Consequence |

| Glutathione Peroxidase (GPx) | Inhibition | Accumulation of ROS and disequilibrium of oxidative metabolism. taylorandfrancis.com |

| Aldehyde Dehydrogenase (ALDH) | Inhibition | Accumulation of toxic aldehydes. |

| Cytochrome P450 | Inhibition | Altered metabolism of xenobiotics and endogenous compounds. |

| General Proteins | Carbonylation | Loss of protein function, cellular damage. nih.govmdpi.com |

DNA Damage and Repair Mechanisms

In addition to its effects on proteins and cellular redox status, this compound is also a genotoxic agent, capable of reacting with DNA to form various adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis.

This compound can react with the nitrogenous bases of DNA, primarily deoxyguanosine (dG), to form a variety of DNA adducts. nih.govresearchgate.net The formation of these adducts is a critical step in the initiation of this compound-induced mutagenesis and carcinogenesis.

Several types of this compound-DNA adducts have been identified:

Michael Addition Products: These are formed through the Michael addition of a nucleophilic site on the DNA base to the β-carbon of this compound. nih.gov

Schiff Base Adducts: The aldehyde group of this compound can react with the exocyclic amino groups of DNA bases to form Schiff bases. nih.gov

Cyclic Propano Adducts: this compound can react with deoxyguanosine to form diastereomeric 1,N2-propanodeoxyguanosine adducts (Cro-dG). researchgate.netacs.org These cyclic adducts have been detected in human tissues, including the liver and lungs. acs.org

Etheno Adducts: While less commonly reported for this compound specifically, α,β-unsaturated aldehydes, in general, can lead to the formation of etheno adducts.

The formation of these various DNA adducts can block DNA synthesis and induce miscoding during replication, leading to mutations such as G→T transversions. acs.org

| Type of DNA Adduct | Mechanism of Formation | Commonly Affected Base |

| Michael Addition Products | Addition of a nucleophile to the β-carbon of this compound. nih.gov | Deoxyguanosine |

| Schiff Base Adducts | Reaction of the aldehyde group with an exocyclic amino group. nih.gov | Deoxyguanosine |

| Cyclic Propano Adducts | Reaction with deoxyguanosine to form 1,N2-propanodeoxyguanosine. researchgate.netacs.org | Deoxyguanosine |

| Etheno Adducts | Formation of an exocyclic etheno ring. | Deoxyguanosine, Deoxyadenosine, Deoxycytidine |

DNA Cross-linking Induction

This compound is a genotoxic agent known to induce DNA lesions, including interstrand cross-links (ICLs), which are highly cytotoxic. nih.gov These cross-links covalently connect the two strands of the DNA double helix, physically preventing the strand separation necessary for fundamental cellular processes. nih.gov The formation of these cross-links is not a direct reaction with this compound itself, but rather a consequence of the initial formation of a primary DNA adduct.

The process begins with the reaction of this compound with deoxyguanosine (dG) to form cyclic 1,N2-propanedeoxyguanosine adducts, such as α-CH3-γ-OH-1,N2-propano-2'-deoxyguanosine. nih.gov In the context of duplex DNA, these primary adducts can undergo a ring-opening reaction, which exposes a reactive aldehyde moiety. nih.govnih.gov This aldehyde can then react with a guanine (B1146940) residue on the opposite DNA strand, particularly within a 5'-CpG-3' sequence, to form an ICL. nih.govacs.org

The efficiency and nature of this cross-linking are highly dependent on the stereochemistry of the initial adduct. Research has shown that the R-α-CH3-γ-OH-PdG adduct is significantly more efficient at forming interstrand cross-links than its S-α-CH3-γ-OH-PdG counterpart. nih.gov Molecular modeling suggests this is because the cross-link formed by the R-diastereomer introduces less distortion into the DNA duplex structure. nih.gov The resulting cross-link exists predominantly as a carbinolamine, with the imine form being a minor species. acs.orgnih.gov

| Adduct Stereoisomer | Cross-linking Efficiency | Resulting Cross-link Structure |

| R -α-CH3-γ-OH-PdG | More efficient | Carbinolamine |

| S -α-CH3-γ-OH-PdG | Less efficient | - |

Interaction with DNA Replication and Transcription Processes

The formation of this compound-induced interstrand cross-links (ICLs) represents a major obstacle to cellular metabolism. researchgate.net Fundamental biological processes such as DNA replication and transcription require the temporary separation of the two DNA strands to allow enzymatic machinery access to the nucleotide sequence. nih.gov By covalently locking the strands together, ICLs act as absolute blocks to the progression of DNA and RNA polymerases, thereby inhibiting these essential processes. nih.govresearchgate.net

If left unrepaired, the stalling of replication forks and transcription complexes at the site of an ICL can trigger cellular stress responses, leading to cell cycle arrest and potentially apoptosis. researchgate.net While cells possess complex repair pathways to resolve ICLs, the process is intricate and can sometimes be error-prone. nih.gov In mammalian cells, the repair of this compound-induced ICLs has been shown to be coupled with replication but does not appear to be associated with transcription. nih.govscilit.com This suggests a specialized mechanism for removing these lesions encountered during DNA synthesis to allow for the completion of replication. nih.gov

Modulation of Topoisomerase I-Mediated DNA Cleavage

This compound exerts toxic effects not only by creating DNA adducts but also by interfering with the function of essential nuclear enzymes like topoisomerase I (Top1). nih.govnih.gov Top1 is critical for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The this compound-derived deoxyguanosine adduct (CrA-PdG) significantly alters the normal cleavage and religation activity of Top1. nih.govnih.govresearchgate.net

Mechanistic studies have revealed several key interactions:

Suppression of Cleavage: The presence of a CrA-PdG adduct on a DNA strand suppresses the ability of Top1 to cleave the DNA at the adduct site. nih.govnih.gov

Induction of New Cleavage Sites: The adduct redirects Top1 activity, inducing both reversible and irreversible DNA cleavage complexes at sites adjacent to the lesion. nih.govnih.govresearchgate.net

DNA-Protein Cross-linking: The ring-opened aldehyde form of the CrA-PdG adduct can form a Schiff base with the Top1 enzyme, creating a covalent DNA-Top1 cross-link. nih.govnih.govoup.com This traps the enzyme on the DNA, forming a stable and potentially cytotoxic lesion.

Inflammatory Responses and Immunomodulation

Activation of Pro-inflammatory Cytokine Pathways

This compound exposure is associated with the induction of inflammatory responses, characterized by the altered production of key signaling molecules known as cytokines. However, studies show that this compound can have a complex, often inhibitory, effect on pro-inflammatory pathways, particularly in immune cells. In studies using rat alveolar macrophages stimulated with lipopolysaccharide (LPS), this compound exposure led to a significant inhibition of the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12 (IL-12). nih.gov

This suppressive effect is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov Conversely, long-term exposure in animal models has been shown to increase the levels of pro-inflammatory cytokines in specific organs. In the kidneys of rats exposed to this compound, levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), TNF-α, and Interferon-gamma (IFN-γ) were significantly increased, contributing to tissue injury. researchgate.net This indicates that the immunomodulatory effects of this compound can be context-dependent, varying between acute and chronic exposure scenarios and different cell types.

Role of this compound in Immune Cell Function Alteration

This compound significantly alters the function and viability of various immune cells, contributing to immunosuppression. nih.govnih.gov Alveolar macrophages (AMs), which are critical for respiratory host defense, are particularly affected. Exposure to this compound induces apoptosis (programmed cell death) in AMs and impairs their phagocytic activity, which is the process of engulfing pathogens and debris. nih.gov

In addition to direct effects on macrophages, this compound alters the populations and functions of other immune cells. nih.gov It has been shown to inhibit the chemotaxis (directed movement) and adherence of human polymorphonuclear leukocytes (PMLs), which are essential for migrating to sites of infection. nih.gov Intraperitoneal administration in mice resulted in necrosis of the thymus and atrophy of the spleen, both of which are vital organs for immune cell development and function. nih.gov Studies in rats have also observed shifts in T-lymphocyte populations and a decrease in the number of mononuclear phagocytes in bronchoalveolar lavage fluid following this compound instillation. nih.gov

| Immune Cell Type | Observed Effect of this compound Exposure |

| Alveolar Macrophages | Induces apoptosis; Decreases phagocytic activity. nih.gov |

| Polymorphonuclear Leukocytes | Inhibits chemotaxis and adherence. nih.gov |

| T-Lymphocytes | Causes shifts in subpopulations. nih.gov |

| Mononuclear Phagocytes | Decreases cell numbers in bronchoalveolar lavage fluid. nih.gov |

Organ-Specific Toxicological Mechanisms

This compound exhibits toxicity in multiple organs, with mechanisms often involving oxidative stress, inflammation, and direct cellular damage.

Lungs: As a potent respiratory irritant, this compound acts as a deep lung irritant at the level of the bronchioles. nih.govepa.gov One of the key mechanisms of lung injury is the induction of oxidative stress, evidenced by a time-dependent increase in reactive oxygen species (ROS) in human distal lung cells. nih.gov This oxidative stress can lead to edematous acute lung injury. nih.gov Mechanistically, this compound inhibits the activity of the epithelial sodium channel (ENaC), which is crucial for fluid clearance from the alveoli. This inhibition is partly mediated by the phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2). nih.gov Long-term exposure can also decrease the expression of ENaC subunits and damage cell membrane integrity. nih.gov Furthermore, this compound is ciliostatic, meaning it inhibits the movement of cilia in the trachea, which impairs the clearance of mucus and trapped particles from the airways. nih.gov

Liver: Exposure to this compound can cause significant hepatotoxicity, including the formation of neoplastic nodules. nih.govtaylorandfrancis.com A primary mechanism of liver damage is the induction of mitochondrial dysfunction. nih.gov Studies in rats have shown that this compound exposure damages the structure of liver mitochondria, reduces the activity of the electron transport chain, and decreases cellular ATP levels. nih.gov This disruption of mitochondrial energy metabolism interferes with mitochondrial DNA transcription and activates caspase-mediated apoptosis. nih.gov The liver damage is also characterized by increased ROS levels and decreased activity of antioxidant enzymes like superoxide dismutase and glutathione. nih.gov

Mechanisms of Respiratory Tract Irritation and Damage

This compound is a potent irritant to the respiratory tract, with exposure leading to a range of effects from sensory irritation to severe lung injury. nih.govnj.gov The mechanisms underlying this toxicity are multifaceted, involving direct cellular damage, oxidative stress, and inflammatory responses. nih.goviiab.me

Upon inhalation, this compound's high reactivity allows it to readily interact with biological molecules in the respiratory tract lining. iiab.me This reactivity is a key driver of its irritant properties, causing a burning sensation in the nasal passages and upper respiratory tract, lacrimation, coughing, and bronchoconstriction. nih.gov At high concentrations, it can lead to pulmonary edema, a condition characterized by fluid accumulation in the lungs, which can be fatal. nih.goviiab.me

Cellular-level studies have revealed that this compound can induce cytotoxicity and apoptosis in human bronchial epithelial cells. taylorandfrancis.comnih.gov One of the primary mechanisms is the depletion of intracellular glutathione, a critical antioxidant. taylorandfrancis.com This depletion disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. taylorandfrancis.com

Furthermore, this compound exposure triggers inflammatory pathways. In vitro studies using human or mammalian respiratory tract cells have shown increased secretion of inflammatory cytokines and induction of genes associated with inflammation and oxidative stress. nih.gov The compound has also been shown to have a ciliostatic effect, inhibiting the function of cilia that are essential for clearing mucus and foreign particles from the airways. This impairment of mucociliary clearance can exacerbate the retention of the toxicant and other inhaled particles, contributing to further respiratory damage. mdpi.com

Research has also pointed to the involvement of specific signaling pathways in this compound-induced respiratory toxicity. For instance, it has been found to induce autophagy-mediated cytotoxicity in human bronchial epithelial cells through the modulation of PI3K, AMPK, and MAPK pathways. nih.gov

The table below summarizes key research findings on the mechanisms of this compound-induced respiratory tract irritation and damage.

| Experimental Model | Key Findings | Reference(s) |

| Human bronchial epithelial cells (BEAS-2B) | Induced caspase-dependent apoptosis by reducing intracellular glutathione and elevating ROS levels. | taylorandfrancis.com |

| Human bronchial epithelial cells (BEAS-2B) | Induced autophagy-mediated cytotoxicity via PI3K, AMPK, and MAPK pathways. | nih.gov |

| Human or mammalian respiratory tract cells (in vitro) | Caused cytotoxicity, apoptosis, increased cytokine secretion, and induction of genes related to inflammation and oxidative stress. | nih.gov |

| Animal studies (mice and rats) | Demonstrated a ciliostatic effect, reducing the respiratory rate. |

Hepatic Toxicity Mechanisms (e.g., Altered Liver Cell Foci, Neoplastic Nodules)

This compound exposure has been linked to significant hepatotoxicity, including the development of precancerous lesions and liver cancer. taylorandfrancis.com The mechanisms underlying this toxicity are complex and involve metabolic activation, oxidative stress, and the formation of DNA adducts.

The liver is a primary site of metabolism for foreign compounds, and this compound can be both a metabolite of other carcinogens, such as N-nitrosopyrrolidine, and a direct hepatotoxin. taylorandfrancis.comnih.gov Metabolic processes within the liver can lead to the formation of reactive intermediates that contribute to cellular damage. nih.gov

A key mechanism of this compound-induced liver damage is the induction of oxidative stress. taylorandfrancis.com It can deplete intracellular glutathione levels, leading to an accumulation of reactive oxygen species (ROS). taylorandfrancis.com This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular function. taylorandfrancis.com Mitochondrial dysfunction is another critical factor in this compound-induced liver injury. taylorandfrancis.com As mitochondria are central to energy metabolism, their impairment can lead to a cascade of events culminating in cell death. taylorandfrancis.com

Studies in animal models have demonstrated that oral administration of this compound can lead to the formation of altered liver cell foci and neoplastic nodules, which are considered pre-cancerous lesions. taylorandfrancis.com In some cases, this progresses to hepatocellular carcinoma. taylorandfrancis.com These lesions are characterized by populations of hepatocytes that exhibit altered morphology and growth patterns. mssm.eduresearchgate.netsiemc.it The development of these foci is often associated with chronic inflammation and ongoing cellular regeneration in response to toxic injury.

The table below summarizes key research findings on the mechanisms of this compound-induced hepatic toxicity.

| Experimental Model | Key Findings | Reference(s) |

| Rats (oral administration) | Induced altered liver cell foci, neoplastic nodule formation, and hepatocellular carcinoma. | taylorandfrancis.com |

| Rat liver microsomes | Identified this compound as a metabolite of N-nitrosopyrrolidine, suggesting a role in its carcinogenicity. | nih.gov |

| Mouse hepatocytes | This compound, formed from crotyl alcohol, caused marked cell killing and glutathione depletion. | nih.gov |

Cardiac and Renal Dysfunction Pathways (e.g., Angiotensin II-Aldosterone-Brain Natriuretic Peptide Imbalance)

Long-term exposure to this compound has been shown to induce both cardiac and renal dysfunction. nih.gov The underlying mechanisms involve the induction of inflammatory and oxidative damage, leading to an imbalance in key hormonal systems that regulate cardiovascular and renal function. nih.govresearchgate.net

A critical pathway implicated in this compound-induced cardiorenal toxicity is the renin-angiotensin-aldosterone system (RAAS). nih.govresearchgate.net Studies in male Wistar rats have demonstrated that chronic this compound exposure leads to an imbalance in angiotensin II-aldosterone-brain natriuretic peptide (AngII-ALD-BNP) levels. nih.gov Specifically, levels of Angiotensin II and aldosterone (B195564) were found to increase, while levels of brain natriuretic peptide (BNP) decreased. nih.gov

Angiotensin II is a potent vasoconstrictor that can lead to increased blood pressure and stimulate the release of aldosterone. youtube.com Aldosterone, in turn, promotes sodium and water retention by the kidneys, which can further elevate blood pressure and contribute to fluid overload. acc.orgkhanacademy.org The observed increase in AngII and aldosterone following this compound exposure is consistent with the development of cardiac and renal dysfunction. nih.gov

Conversely, BNP is a hormone secreted by the heart in response to stretching of the heart muscle cells, and it typically has protective effects, including promoting vasodilation, natriuresis (sodium excretion), and diuresis (urine production). nih.govmdpi.com The decrease in BNP levels observed with this compound exposure would therefore exacerbate the detrimental effects of increased AngII and aldosterone, contributing to cardiac hemodynamic changes and subsequent renal and cardiac dysfunction. nih.gov

Histological examinations of rats exposed to this compound have revealed focal myocardial necrosis, cardiac fibrosis, renal tubular epithelial cell edema, and renal lymphocyte infiltration, providing physical evidence of the damage to these organs. nih.gov These structural changes are consistent with the biochemical findings of increased oxidative/nitrosative stress and inflammatory reactions. nih.govresearchgate.net

The table below summarizes key research findings on the mechanisms of this compound-induced cardiac and renal dysfunction.

| Experimental Model | Key Findings | Reference(s) |

| Male Wistar rats (long-term oral exposure) | Caused an imbalance in AngII-ALD-BNP levels (increased AngII and ALD, decreased BNP), leading to oxidative/nitrosative stress, inflammation, and subsequent cardiac and renal dysfunction. | nih.govresearchgate.net |

| Male Wistar rats (histological examination) | Showed focal myocardial necrosis, cardiac fibrosis, renal tubular epithelial cell edema, and renal lymphocyte infiltration. | nih.gov |

Mechanisms of Vascular Injury (e.g., Ion Channel Impairment, Mitochondrial Damage, Autophagy)

Recent studies have shown that this compound can paralyze arteries by impairing their contractility. nih.gov This is achieved, in part, by depressing the function of several types of ion channels in arterial smooth muscle cells, including voltage-gated calcium channels (VGCCs), Ca2+-activated Cl- channels (CaCCs), voltage-gated K+ (Kv) channels, and inward rectifier K+ (Kir) channels. nih.gov These channels are crucial for regulating vascular tone, and their impairment can lead to vasodilation and hypotension. nih.govaginganddisease.org

Mitochondrial damage is another critical mechanism of this compound-induced vascular injury. nih.gov In rat aortic smooth muscle cells, this compound exposure has been shown to reduce the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.gov This mitochondrial dysfunction is linked to an overproduction of reactive oxygen species (ROS), leading to excessive oxidative stress within the vascular cells. nih.gov

Autophagy, a cellular process of self-degradation and recycling of cellular components, is also induced by this compound in vascular cells. nih.govnih.gov While autophagy can be a protective mechanism, excessive or dysregulated autophagy can contribute to cell death. nih.govoup.comoup.com In human endothelial cells, acute exposure to high concentrations of this compound induces autophagy-mediated cell death. nih.gov This process is linked to the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov The presence of increased autophagosomes has been observed in both arterial smooth muscle cells and endothelial cells following prolonged exposure to this compound. nih.gov

The table below summarizes key research findings on the mechanisms of this compound-induced vascular injury.

| Experimental Model | Key Findings | Reference(s) |

| Rat coronary arteries and aortic smooth muscle cells | Impaired arterial contractility, depressed function of VGCCs, CaCCs, Kv channels, and Kir channels, reduced cell viability, and destroyed arterial histiocytes. | nih.gov |

| Rat aortic smooth muscle cells (A7r5) | Elevated intracellular ROS levels, reduced mitochondrial membrane potential, and enhanced autophagy. | nih.gov |

| Human umbilical vein endothelial cells (HUVECs) | Induced autophagy-mediated cell death, activated AMPK and p38 MAPK pathways. | nih.gov |

Reproductive System Toxicity and Testicular Alterations

This compound has been shown to exert toxic effects on the male reproductive system, leading to testicular alterations and impaired fertility. taylorandfrancis.comnih.gov The primary mechanism underlying this toxicity appears to be the induction of oxidative stress, which leads to a cascade of detrimental effects on testicular cells and function. nih.gov

Long-term exposure to this compound in male Wistar rats has been demonstrated to cause a decrease in body weight, testis coefficient, sperm count, and sperm motility. nih.gov At the cellular level, this is accompanied by a significant increase in reactive oxygen species (ROS) and malondialdehyde levels in the testes, which are markers of oxidative stress. nih.gov Concurrently, there is a decrease in the activity of antioxidant enzymes, further exacerbating the oxidative damage. nih.gov

This state of oxidative stress has been directly linked to an increase in testicular cell apoptosis, or programmed cell death. nih.gov The elevated rate of apoptosis contributes to the observed testicular damage and reduction in sperm production. nih.gov Furthermore, this compound exposure has been found to significantly alter testicular enzyme activity and reproductive hormone levels. nih.gov

Studies involving intraperitoneal injections in mice have also shown that this compound can cause damage to male germ cells at all stages of spermatogenesis, leading to a decrease in male fertility. nih.gov These findings highlight the sensitivity of the reproductive system to the toxic effects of this compound.

The table below summarizes key research findings on the mechanisms of this compound-induced reproductive system toxicity.

| Experimental Model | Key Findings | Reference(s) |

| Male Wistar rats (long-term oral exposure) | Decreased body weight, testis coefficient, sperm count, and motility; increased ROS and malondialdehyde levels; decreased antioxidant enzyme activity; increased testicular cell apoptosis; altered testicular enzyme activity and reproductive hormone levels. | nih.gov |

| Male mice (intraperitoneal injection) | Damage to male germ cells at all stages of spermatogenesis and decreased male fertility. | nih.gov |

Genotoxicity and Mutagenicity Research on Crotonaldehyde

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Ames Test)

The mutagenicity of crotonaldehyde (B89634) has been evaluated in various bacterial assay systems, most notably the Salmonella typhimurium Ames test. The results from these studies have sometimes appeared conflicting, with the experimental method playing a crucial role in the outcome.

In the standard plate incorporation Ames test, this compound has been reported to be non-mutagenic in several S. typhimurium strains, including TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation. industrialchemicals.gov.aunih.gov However, when a liquid preincubation method is used, a different picture emerges. This modified assay has shown that this compound is mutagenic in S. typhimurium strain TA100, both with and without the addition of a metabolic activation system (S9 mix). industrialchemicals.gov.aunih.gov The mutagenic effect in this strain is enhanced with longer preincubation times and higher bacterial cell densities. nih.gov

Further studies using the preincubation method have demonstrated mutagenic activity in other strains as well. For instance, this compound tested positive for mutagenicity in strain TA104 without metabolic activation but was negative in strain TA102. industrialchemicals.gov.au In a liquid suspension method, commercial this compound was found to be mutagenic in S. typhimurium without external metabolic activation. epa.gov The high cellular toxicity of this compound, particularly in standard plate assays with lower bacterial densities, has been suggested as a reason for the contradictory results. epa.govnih.gov